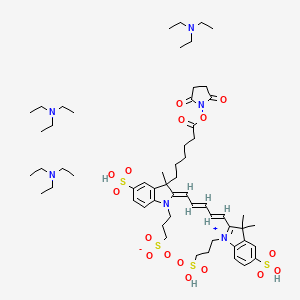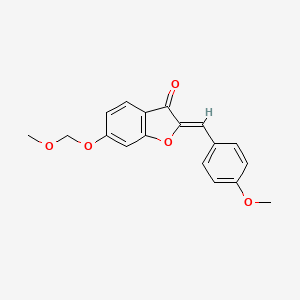
SARS-CoV-2-IN-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-39 is a compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-39 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the preparation of specific chemical groups that will be part of the final compound.
Coupling Reactions: These reactions involve the combination of intermediates to form the desired compound. Conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure its chemical integrity and suitability for further use.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, incorporating larger reactors and more efficient purification systems. The process would be optimized for cost-effectiveness, yield, and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-39 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-39 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Medicine: Explored as a potential therapeutic agent against COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Mecanismo De Acción
The mechanism by which SARS-CoV-2-IN-39 exerts its effects involves targeting specific proteins or enzymes essential for the SARS-CoV-2 virus’s replication. The compound binds to these molecular targets, inhibiting their function and thereby preventing the virus from replicating and spreading. Key pathways involved include the inhibition of viral proteases and interference with the virus’s ability to hijack host cellular machinery.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-39 can be compared with other similar compounds, such as:
Remdesivir: Another antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination therapy.
Uniqueness
What sets this compound apart is its specific mechanism of action and its potential to be used in combination with other antiviral agents to enhance therapeutic efficacy. Its unique binding properties and the ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Propiedades
Fórmula molecular |
C14H8ClF4NO3 |
|---|---|
Peso molecular |
349.66 g/mol |
Nombre IUPAC |
5-chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF4NO3/c15-10-5-9(12(21)6-11(10)16)13(22)20-7-1-3-8(4-2-7)23-14(17,18)19/h1-6,21H,(H,20,22) |
Clave InChI |
AGOOHZQXJABZCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2O)F)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


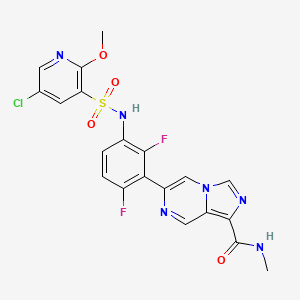
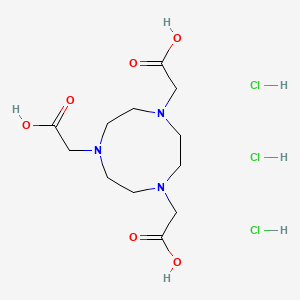
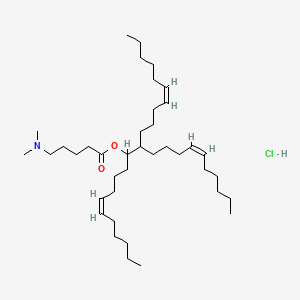

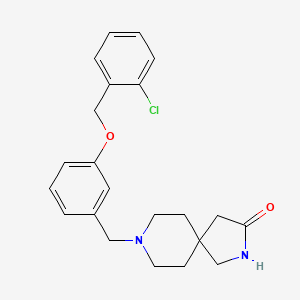

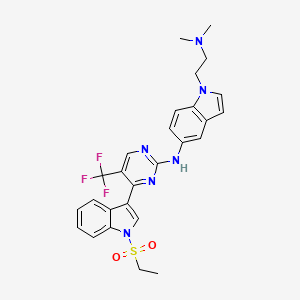
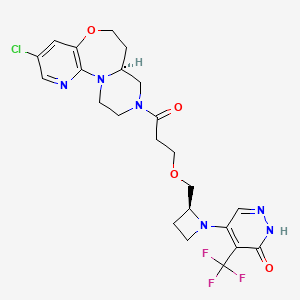
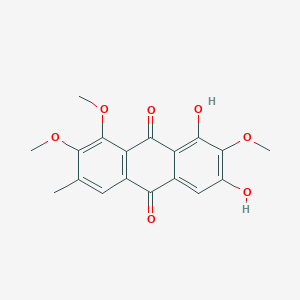
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

